Enhanced Hydrogen‑Bond Donor Count Improves Predicted Solubility and Target Engagement Relative to Unsubstituted Pyrrolidine Analog
The target compound possesses one hydrogen‑bond donor (the pyrrolidine 3‑OH group), whereas the unsubstituted pyrrolidine analog 4‑chloro‑2‑(pyrrolidin‑1‑yl)thiazole‑5‑carbaldehyde (CAS 175543‑06‑3) has zero H‑bond donors. This difference increases the total H‑bond acceptor count to 5 (vs. 4 for the unsubstituted analog) . In thiazole‑pyrrolidine antibacterial series, introduction of a hydroxyl group has been associated with reduced cytotoxicity to mammalian L929 fibroblasts while retaining antibacterial potency, a profile attributed to modulated lipophilicity and H‑bond capacity [1].
| Evidence Dimension | Hydrogen‑bond donor count and predicted drug‑likeness |
|---|---|
| Target Compound Data | 1 H‑bond donor; 5 H‑bond acceptors; TPSA ≈ 83 Ų; XLogP3 ≈ 1.2 (predicted) |
| Comparator Or Baseline | 4‑Chloro‑2‑(pyrrolidin‑1‑yl)thiazole‑5‑carbaldehyde (CAS 175543‑06‑3): 0 H‑bond donors; 4 H‑bond acceptors; XLogP3 ≈ 2.7 |
| Quantified Difference | Δ H‑bond donors = +1; Δ XLogP3 ≈ −1.5 log units (lower lipophilicity); Δ TPSA ≈ +20 Ų |
| Conditions | Predicted physicochemical parameters from ChemSrc and vendor datasheets |
Why This Matters
Lower lipophilicity and increased H‑bond capacity predict improved aqueous solubility and a reduced risk of phospholipidosis, critical parameters for selecting a lead‑like scaffold over a more lipophilic analog in early‑stage drug discovery.
- [1] Kocabaş, E.; Sarıgüney, A. B.; Erci, F.; Çakır‑Koç, R.; Özen Kocabaş, H.; Torlak, E.; Coşkun, A. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Res. Appl. Chem. 2021, 11 (4), 12178–12185. https://doi.org/10.33263/BRIAC114.1217812185. View Source
